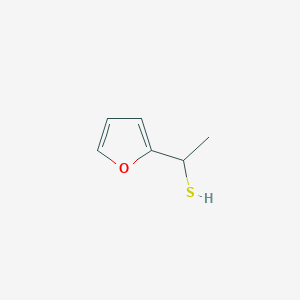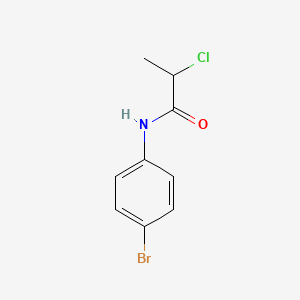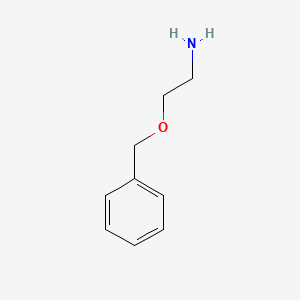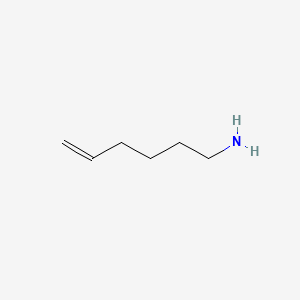
1-(Furan-2-yl)butan-2-one
Descripción general
Descripción
1-(Furan-2-yl)butan-2-one, also known as 1-Butanone, 1-(2-furanyl)-, is a chemical compound with the molecular formula C8H10O2 . It has a molecular weight of 138.16400 .
Synthesis Analysis
The synthesis of 1-(Furan-2-yl)butan-2-one has been reported in several studies . For instance, one study reported the synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric biocatalytic reduction of 1-(furan-2-yl)propan-1-one . Another study reported a one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran .Molecular Structure Analysis
The molecular structure of 1-(Furan-2-yl)butan-2-one consists of a furan ring attached to a butanone group . The exact mass of the molecule is 138.06800 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(Furan-2-yl)butan-2-one are not detailed in the search results, it’s worth noting that furan compounds are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
1-(Furan-2-yl)butan-2-one has a density of 1.022g/cm3 and a boiling point of 187.9ºC at 760 mmHg . The compound’s molecular formula is C8H10O2, and it has a flash point of 75.1ºC .Aplicaciones Científicas De Investigación
Antibacterial Activity
“1-(Furan-2-yl)butan-2-one” derivatives have been studied for their antibacterial properties. The furan ring is a crucial pharmacophore in medicinal chemistry, and its incorporation into compounds can lead to significant antibacterial activity. This is particularly relevant in the fight against drug-resistant bacterial strains, where new medications with novel mechanisms of action are desperately needed .
Pharmaceutical Synthesis
Furan derivatives, including “1-(Furan-2-yl)butan-2-one,” are key intermediates in the synthesis of various pharmaceuticals. They can be transformed into compounds with anti-ulcer, diuretic, muscle relaxant, and anti-protozoal properties. Their versatility in chemical reactions makes them valuable for developing new therapeutic agents .
Agrochemical Production
The furan moiety is also important in the field of agrochemistry. “1-(Furan-2-yl)butan-2-one” can be used to synthesize compounds that serve as precursors for agrochemicals. These compounds can help in producing more effective pesticides and fertilizers, contributing to sustainable agricultural practices .
Resin and Lacquer Industry
In the resin and lacquer industry, furan derivatives are utilized as starting materials. “1-(Furan-2-yl)butan-2-one” can be processed to produce resins and lacquers with specific properties required for various applications, from coatings to adhesives .
Green Chemistry
“1-(Furan-2-yl)butan-2-one” aligns with the principles of green chemistry. It can be derived from biomass feedstock, making it an environmentally friendly material. Its use in the production of green materials and chemicals emphasizes the modern world’s move towards sustainable development .
Chiral Synthesis
Chiral heterocyclic alcohols derived from furan compounds are crucial in the production of pharmaceutical medicines and natural products. “1-(Furan-2-yl)butan-2-one” can be used in the synthesis of chiral intermediates, which are important for creating drugs with specific enantiomeric properties .
Enzyme Inhibition Studies
Research has shown that certain furan derivatives can influence enzyme activity. “1-(Furan-2-yl)butan-2-one” may be used in low doses to inhibit enzymes like monophenolase, which is significant in studying disease mechanisms and developing targeted therapies .
Mecanismo De Acción
- Hydroarylation : 1-(Furan-2-yl)butan-2-one undergoes hydroarylation, a reaction where it reacts with arenes (such as benzene) under the action of strong Brønsted acids (e.g., triflic acid) or Lewis acids (e.g., AlCl₃). This results in the addition of an aryl group to the furan side chain carbon–carbon double bond .
Mode of Action
Pharmacokinetics
Result of Action
Propiedades
IUPAC Name |
1-(furan-2-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-7(9)6-8-4-3-5-10-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDGYLKTISAERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338043 | |
| Record name | 1-(furan-2-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)butan-2-one | |
CAS RN |
4208-63-3 | |
| Record name | 1-(2-Furanyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(furan-2-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)








